molecular formula C37H28F6N4O4 B14760337 4-[[2-[(E,3E)-3-[3-[(4-carboxyphenyl)methyl]-1-methyl-5-(trifluoromethyl)benzimidazol-2-ylidene]prop-1-enyl]-3-methyl-6-(trifluoromethyl)benzimidazol-3-ium-1-yl]methyl]benzoate CAS No. 63815-74-7

4-[[2-[(E,3E)-3-[3-[(4-carboxyphenyl)methyl]-1-methyl-5-(trifluoromethyl)benzimidazol-2-ylidene]prop-1-enyl]-3-methyl-6-(trifluoromethyl)benzimidazol-3-ium-1-yl]methyl]benzoate

Cat. No.: B14760337
CAS No.: 63815-74-7
M. Wt: 706.6 g/mol
InChI Key: DEFVVSVONPPKHW-UHFFFAOYSA-N
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Description

“4-[[2-[(E,3E)-3-[3-[(4-carboxyphenyl)methyl]-1-methyl-5-(trifluoromethyl)benzimidazol-2-ylidene]prop-1-enyl]-3-methyl-6-(trifluoromethyl)benzimidazol-3-ium-1-yl]methyl]benzoate” is a complex organic compound that features multiple functional groups, including benzimidazole rings, carboxyphenyl groups, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-[[2-[(E,3E)-3-[3-[(4-carboxyphenyl)methyl]-1-methyl-5-(trifluoromethyl)benzimidazol-2-ylidene]prop-1-enyl]-3-methyl-6-(trifluoromethyl)benzimidazol-3-ium-1-yl]methyl]benzoate” typically involves multi-step organic synthesis. The process may include:

  • Formation of benzimidazole intermediates through condensation reactions.
  • Introduction of trifluoromethyl groups via electrophilic substitution.
  • Coupling reactions to attach the carboxyphenyl and benzoate groups.
  • Purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The benzimidazole rings can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may serve as a probe or ligand in studies involving enzyme interactions, receptor binding, and cellular uptake.

Medicine

Potential medicinal applications include its use as a drug candidate for targeting specific diseases. The presence of trifluoromethyl groups can enhance the compound’s bioavailability and metabolic stability.

Industry

In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “4-[[2-[(E,3E)-3-[3-[(4-carboxyphenyl)methyl]-1-methyl-5-(trifluoromethyl)benzimidazol-2-ylidene]prop-1-enyl]-3-methyl-6-(trifluoromethyl)benzimidazol-3-ium-1-yl]methyl]benzoate” involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds with similar benzimidazole cores but different substituents.

    Trifluoromethylated compounds: Molecules containing trifluoromethyl groups that enhance stability and bioavailability.

    Carboxyphenyl derivatives: Compounds with carboxyphenyl groups that influence solubility and reactivity.

Uniqueness

The uniqueness of “4-[[2-[(E,3E)-3-[3-[(4-carboxyphenyl)methyl]-1-methyl-5-(trifluoromethyl)benzimidazol-2-ylidene]prop-1-enyl]-3-methyl-6-(trifluoromethyl)benzimidazol-3-ium-1-yl]methyl]benzoate” lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

63815-74-7

Molecular Formula

C37H28F6N4O4

Molecular Weight

706.6 g/mol

IUPAC Name

4-[[2-[(E,3E)-3-[3-[(4-carboxyphenyl)methyl]-1-methyl-5-(trifluoromethyl)benzimidazol-2-ylidene]prop-1-enyl]-3-methyl-6-(trifluoromethyl)benzimidazol-3-ium-1-yl]methyl]benzoate

InChI

InChI=1S/C37H28F6N4O4/c1-44-28-16-14-26(36(38,39)40)18-30(28)46(20-22-6-10-24(11-7-22)34(48)49)32(44)4-3-5-33-45(2)29-17-15-27(37(41,42)43)19-31(29)47(33)21-23-8-12-25(13-9-23)35(50)51/h3-19H,20-21H2,1-2H3,(H-,48,49,50,51)

InChI Key

DEFVVSVONPPKHW-UHFFFAOYSA-N

Isomeric SMILES

CN\1C2=C(C=C(C=C2)C(F)(F)F)N(/C1=C/C=C/C3=[N+](C4=C(N3CC5=CC=C(C=C5)C(=O)[O-])C=C(C=C4)C(F)(F)F)C)CC6=CC=C(C=C6)C(=O)O

Canonical SMILES

CN1C2=C(C=C(C=C2)C(F)(F)F)N(C1=CC=CC3=[N+](C4=C(N3CC5=CC=C(C=C5)C(=O)[O-])C=C(C=C4)C(F)(F)F)C)CC6=CC=C(C=C6)C(=O)O

Origin of Product

United States

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